Diels-Alder Reactivity: InCl3 Enables Completion with Cyclopentadiene, Unlike the 2,6-Cycloheptadienone Analog
In a direct comparative study, the Diels-Alder reaction between 2,7-cyclooctadienone and cyclopentadiene proceeds to completion under InCl3 catalysis to yield a bis adduct [1]. In contrast, the seven-membered analog, 2,6-cycloheptadienone, requires sequential reactions with both cyclohexadiene and cyclopentadiene in the presence of a different catalyst, AlCl3, to achieve a bis adduct [1]. This indicates that cyclooctadienone's eight-membered ring facilitates a more convergent, single-step process with cyclopentadiene when the appropriate Lewis acid is used.
| Evidence Dimension | Diels-Alder Reaction with Cyclopentadiene |
|---|---|
| Target Compound Data | Goes to completion to produce a bis adduct |
| Comparator Or Baseline | 2,6-Cycloheptadienone; requires sequential reaction with cyclohexadiene and cyclopentadiene to produce a bis adduct |
| Quantified Difference | Different reaction pathway and catalyst requirement (InCl3 vs. AlCl3) |
| Conditions | InCl3 catalysis for target; AlCl3 catalysis for comparator |
Why This Matters
This demonstrates a distinct reactivity profile for cyclooctadienone, enabling a more efficient, single-operation access to a complex tricyclic [5.8.5] system, which can be critical for synthetic route planning and procurement decisions.
- [1] Synthesis of Fused Tricyclic Systems from Cycloalkadienones via Diels-Alder Reaction: Sharpless Oxidation of bis Adducts. Synthetic Communications, 2007, 37(5). DOI: 10.1080/00397910601131443. View Source
